Potential synthetic approaches for "N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)urea" could involve the reaction of 4-bromo-2-chloroaniline with 4-ethoxyphenyl isocyanate [] or the reaction of 4-ethoxyaniline with 4-bromo-2-chlorophenyl isocyanate. Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial for maximizing yield and purity.
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: